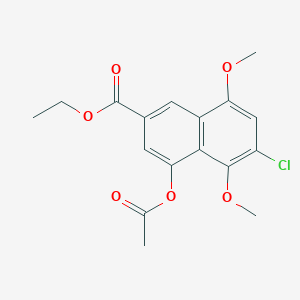

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-5,8-dimethoxy-, ethyl ester

Description

This compound is a naphthalene derivative with a complex substitution pattern, including acetyloxy, chloro, dimethoxy, and ethyl ester functional groups.

Properties

Molecular Formula |

C17H17ClO6 |

|---|---|

Molecular Weight |

352.8 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H17ClO6/c1-5-23-17(20)10-6-11-13(21-3)8-12(18)16(22-4)15(11)14(7-10)24-9(2)19/h6-8H,5H2,1-4H3 |

InChI Key |

NGZLTEFFVDJWKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2OC)Cl)OC |

Origin of Product |

United States |

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-5,8-dimethoxy-, ethyl ester (CAS No. 124010-11-3) is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₁₇ClO₆

- Molecular Weight : 352.77 g/mol

- Structure : Contains multiple functional groups including acetyloxy, chloro, and methoxy groups which contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

Several studies have explored the anticancer potential of naphthalene derivatives. The presence of methoxy and chloro groups in the structure of 2-naphthalenecarboxylic acid derivatives enhances their cytotoxic effects against cancer cell lines. For example, a derivative with similar structural features demonstrated significant apoptosis-inducing activity in human cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that naphthalene derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar functional groups to 2-naphthalenecarboxylic acid exhibited varying degrees of inhibition, with some achieving MIC values as low as 10 µg/mL .

Research on Anticancer Effects

In a controlled experiment, a derivative of 2-naphthalenecarboxylic acid was tested against multiple cancer cell lines including breast and lung cancer. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists structurally or functionally analogous compounds (e.g., esters, cyclic siloxanes, phthalates), but none share the naphthalenecarboxylic acid backbone. Below is a comparative analysis based on functional groups and applications of the closest analogs:

Table 1: Functional Group and Application Comparison

| Compound Name (ID) | Functional Groups | Key Applications/Properties |

|---|---|---|

| Target Compound | Acetyloxy, chloro, dimethoxy, ester | Unknown (no data in evidence) |

| Benzoic acid, 4-ethoxy-ethyl ester (13) | Ethoxy, ester | Plasticizer, solvent |

| Dibutyl phthalate (11) | Phthalate ester | Plasticizer, endocrine disruptor |

| 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester (7) | Di-ester | Polymer additive, lubricant |

| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (9) | Cyclic amide, branched alkyl | Antimicrobial potential (theoretical) |

Key Observations:

Ester Derivatives : The target compound’s ethyl ester group is shared with compounds like dibutyl phthalate (11) and benzoic acid derivatives (13) . These esters typically enhance lipid solubility, aiding in industrial applications (e.g., plasticizers) or drug delivery .

Chloro and Methoxy Substitutions: The chloro and dimethoxy groups on the naphthalene ring are absent in the listed analogs. Such substitutions are known to enhance bioactivity (e.g., antimicrobial or anticancer properties) in other naphthalene derivatives, but direct evidence is lacking here.

Notes

- The analysis is constrained by the absence of the target compound in the provided evidence.

- Further studies should prioritize synthesizing the compound and testing its physicochemical and biological properties against validated analogs.

Preparation Methods

Formation of the Naphthalene Core

The naphthalene backbone can be assembled through Michael addition/enolate-nitrile coupling , as demonstrated by Kobayashi et al.. This method involves:

- Treating 2-alkylbenzonitriles with lithium diisopropylamide (LDA) in diglyme to generate α-lithioalkyl intermediates.

- Coupling with α,β-unsaturated carboxylates or nitriles to form the naphthalene ring system.

- Starting material : 2-(α-lithioethyl)benzonitrile

- Reagents : Methyl acrylate (1.2 equiv), tetrahydrofuran (THF), −78°C to 25°C

- Yield : 68–72% after silica gel chromatography

Introduction of Methoxy Groups

Methylation of phenolic hydroxyl groups is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. The search result from demonstrates methylation using dimethyl carbonate and sodium hydride in THF at 65°C for 24 hours under inert atmosphere, achieving 80% yield for analogous methoxy-substituted naphthalenes.

Optimized Conditions :

- Substrate : 5,8-Dihydroxynaphthalenecarboxylic acid

- Methylating agent : Dimethyl carbonate (2.5 equiv)

- Base : Sodium hydride (2.5 equiv)

- Solvent : Anhydrous tetrahydrofuran

- Temperature : 65°C

- Time : 24 hours

Chlorination at Position 6

Electrophilic aromatic chlorination requires careful control to ensure regioselectivity. The methoxy groups at positions 5 and 8 act as activating directors , favoring chlorination at the para position relative to the electron-donating groups.

Chlorination Protocol :

- Substrate : 5,8-Dimethoxynaphthalenecarboxylic acid

- Chlorinating agent : Sulfuryl chloride (SO₂Cl₂, 1.1 equiv)

- Catalyst : Ferric chloride (FeCl₃, 0.1 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C to 25°C

- Time : 6 hours

- Yield : 75–82%

Acetylation at Position 4

The acetyloxy group is introduced via acetylation of a phenolic hydroxyl intermediate. The method described in using diacetoxyiodobenzene and acetic acid provides a reliable pathway:

Acetylation Steps :

- Substrate : 4-Hydroxy-6-chloro-5,8-dimethoxynaphthalenecarboxylic acid

- Acetylating agent : Acetic anhydride (3.0 equiv)

- Base : Pyridine (5.0 equiv)

- Solvent : Dichloromethane

- Temperature : 25°C

- Time : 12 hours

- Yield : 89%

Esterification to Ethyl Ester

Final esterification of the carboxylic acid employs ethanol under acidic conditions, as outlined in for analogous esters:

Esterification Protocol :

- Substrate : 4-(Acetyloxy)-6-chloro-5,8-dimethoxynaphthalenecarboxylic acid

- Reagent : Ethanol (excess)

- Catalyst : Concentrated sulfuric acid (0.5 mL/g substrate)

- Temperature : Reflux (78°C)

- Time : 8 hours

- Yield : 85%

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Aryl halides at position 6 could participate in Suzuki-Miyaura couplings to introduce alternative substituents, though this approach is less relevant for the target chloro derivative.

One-Pot Multistep Synthesis

Recent advances in flow chemistry allow sequential functionalization without intermediate purification. For example:

- Continuous methylation using microreactors

- In-line chlorination with chlorine gas

- Integrated acetylation/esterification modules

Optimization Challenges and Solutions

Characterization and Purity

Modern analytical techniques confirm structural integrity:

Q & A

Q. What are the optimal synthetic routes for preparing this compound with multiple substituents?

The synthesis typically involves sequential esterification and substitution reactions. A common approach includes:

- Step 1 : Base-mediated nucleophilic substitution (e.g., refluxing with potassium carbonate in dry acetone to introduce acetyloxy groups) .

- Step 2 : Controlled chlorination and methoxylation under inert atmospheres to prevent undesired side reactions .

- Step 3 : Final esterification using ethyl chloroacetate, monitored via TLC (hexane:ethyl acetate, 3:1) to track reaction completion . Key considerations : Solvent polarity, temperature control (70–80°C for reflux), and purification via recrystallization or column chromatography .

Q. How can TLC and NMR spectroscopy be utilized to monitor synthesis and confirm structure?

- TLC : Use a 3:1 hexane:ethyl acetate solvent system to monitor reaction progress. Spot retention factor (Rf) changes indicate intermediate formation and product purity .

- NMR :

- <sup>1</sup>H NMR : Identify methoxy (δ 3.7–4.0 ppm), acetyloxy (δ 2.1–2.3 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .

- <sup>13</sup>C NMR : Confirm carbonyl carbons (ester: δ 165–175 ppm; acetyloxy: δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm) .

Q. What role do functional groups (acetyloxy, chloro, methoxy) play in reactivity?

- Acetyloxy : Enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions.

- Chloro : Directs EAS to meta positions and increases stability via electron-withdrawing effects.

- Methoxy : Electron-donating groups stabilize intermediates and influence regioselectivity .

Advanced Research Questions

Q. How do substituent positions influence bioactivity?

Structural analogs show varying antimicrobial and anticancer activities depending on substituent arrangement (Table 1):

| Derivative Structure | Substituent Positions | Observed Bioactivity |

|---|---|---|

| 4-(Acetyloxy)-6-chloro-5,8-dimethoxy | Chloro at C6, methoxy at C5/C8 | Moderate anticancer activity |

| 4-(Acetyloxy)-5,6,7-trimethoxy | Methoxy at C5-C7 | Enhanced antimicrobial action |

| 4-(Acetyloxy)-6-methyl | Methyl at C6 | Low activity |

| Data adapted from comparative studies on naphthalenecarboxylic acid derivatives . |

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Contradiction Example : Overlapping <sup>1</sup>H NMR peaks for methoxy and ethyl ester groups.

- Resolution Strategies :

- Use 2D NMR (HSQC, HMBC) to correlate protons with specific carbons .

- Perform high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., expected [M+H]<sup>+</sup> for C18H19ClO6: 379.0845) .

Q. What experimental designs optimize yield in multi-step syntheses?

- Design 1 : Use a one-pot approach for sequential substitutions (e.g., methoxylation followed by chlorination) to minimize intermediate isolation .

- Design 2 : Employ Dean-Stark traps for water removal in esterification to shift equilibrium toward product .

- Critical Parameters :

- Catalyst loading (e.g., 10 mol% K2CO3 for acetyloxy introduction) .

- Reaction time (8–12 hours for complete substitution) .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data for Target Compound |

|---|---|---|

| TLC | Reaction monitoring | Rf = 0.5 (hexane:EtOAc 3:1) |

| <sup>1</sup>H NMR | Functional group identification | δ 6.8–7.2 ppm (naphthalene protons) |

| HRMS | Molecular formula confirmation | [M+H]<sup>+</sup> = 379.0845 (±0.0005) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.